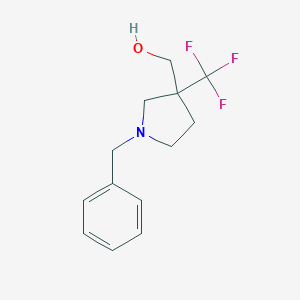
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol, also known as BTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has shown promise in various scientific research applications, including as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
Mécanisme D'action
The mechanism of action of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol is not fully understood, but it is believed to act as an allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is involved in the regulation of neuronal excitability and is a target for various drugs used to treat anxiety and epilepsy.
Effets Biochimiques Et Physiologiques
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has been shown to have both stimulatory and inhibitory effects on the GABA-A receptor, depending on the specific subunit composition of the receptor. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol in lab experiments is its relatively simple synthesis method. However, its limited solubility in water and potential toxicity at high doses are limitations that must be taken into consideration.
Orientations Futures
There are several future directions for research involving (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol. One area of interest is its potential as a therapeutic agent for neurological disorders. Additionally, further investigation into its mechanism of action and its effects on different subtypes of the GABA-A receptor could lead to the development of more selective drugs with fewer side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol could provide valuable information for its potential clinical use.
Propriétés
Numéro CAS |
186203-15-6 |
|---|---|
Nom du produit |
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol |
Formule moléculaire |
C13H16F3NO |
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
[1-benzyl-3-(trifluoromethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,18H,6-10H2 |
Clé InChI |
JFGJABRNVYTSPQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2 |
Synonymes |
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-yl)-methanol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


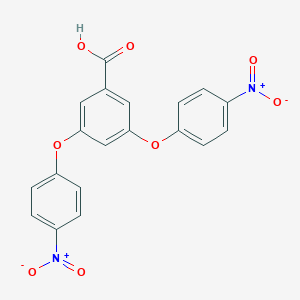
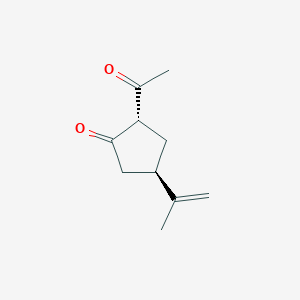
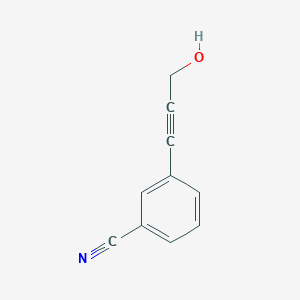
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
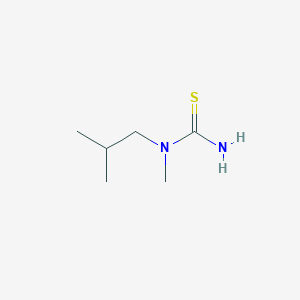
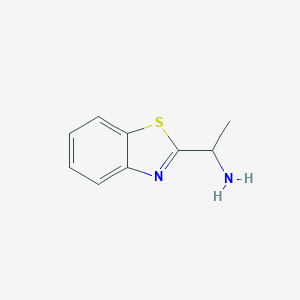

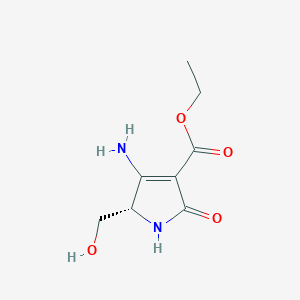
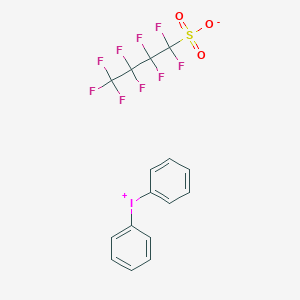
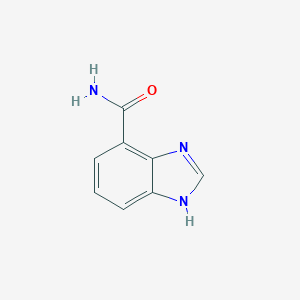
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
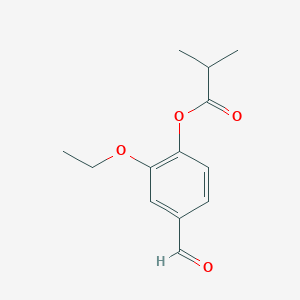
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)